molecular formula C24H25ClN2O2 B5350557 (E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride

Cat. No.: B5350557
M. Wt: 408.9 g/mol
InChI Key: MVPXLLMWRCFTOT-IERUDJENSA-N
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Description

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of benzhydryl chloride with piperazine under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Formation of the enone structure: This involves the condensation of the piperazine and furan derivatives to form the enone structure.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the enone moiety, converting it to the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to furan-2,3-dione derivatives, while reduction of the enone moiety would yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar molecules.

Medicine

In medicine, piperazine derivatives are known for their potential therapeutic applications, including as antihistamines, antipsychotics, and antiemetics. This compound may be explored for similar uses, particularly in the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatile reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride would depend on its specific biological target. Generally, piperazine derivatives exert their effects by interacting with specific receptors or enzymes in the body. For example, they may act as antagonists at histamine receptors or as inhibitors of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzhydrylpiperazin-1-yl)ethanone: A similar compound with a simpler structure, lacking the furan ring and enone moiety.

    1-(4-benzhydrylpiperazin-1-yl)-3-phenylprop-2-en-1-one: A compound with a phenyl group instead of the furan ring.

Uniqueness

The presence of the furan ring and the enone moiety in (E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride makes it unique compared to other piperazine derivatives. These structural features may confer distinct pharmacological properties and reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2.ClH/c27-23(14-13-22-12-7-19-28-22)25-15-17-26(18-16-25)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-14,19,24H,15-18H2;1H/b14-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPXLLMWRCFTOT-IERUDJENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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